4-Methyl-2-(trifluoromethyl)pyridin-3-amine

Description

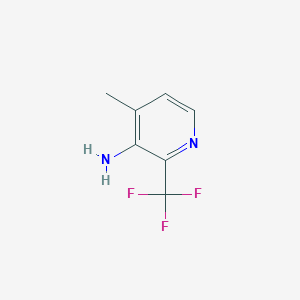

4-Methyl-2-(trifluoromethyl)pyridin-3-amine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position, a methyl (-CH₃) group at the 4-position, and an amine (-NH₂) substituent at the 3-position (Figure 1). This compound is cataloged as a building block in chemical synthesis, with applications in medicinal chemistry and materials science . Its molecular formula is C₈H₇F₃N₂, and it is characterized by the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and influences intermolecular interactions.

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-2-3-12-6(5(4)11)7(8,9)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAPVBPJEIXQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211540-24-7 | |

| Record name | 4-methyl-2-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methyl-2-(trifluoromethyl)pyridin-3-amine involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide. The reaction is typically carried out in a solvent such as dimethyl sulfoxide at elevated temperatures (around 130°C) for 24 hours . The product is then isolated and purified through standard techniques such as extraction and chromatography.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial processes may incorporate more efficient purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of different amine derivatives.

Common Reagents and Conditions

Substitution: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding oxides or hydroxylated derivatives.

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)pyridin-3-amine's applications are varied, spanning across agrochemistry, pharmaceuticals, and acting as a crucial building block in synthesizing complex molecules . The presence of the trifluoromethyl group significantly influences its biological activity and chemical properties, making it a valuable component in various applications .

Agrochemicals: Trifluoromethylpyridine (TFMP) derivatives, including those structurally related to 4-Methyl-2-(trifluoromethyl)pyridin-3-amine, play a vital role in crop protection . They are used in insecticides like flonicamid and sulfoxaflor . Flonicamid, containing a 4-trifluoromethyl-substituted pyridine, acts as a chordotonal organ modulator, targeting sap-feeding pests . Sulfoxaflor features a 6-(trifluoromethyl)pyridine moiety and is known for its excellent insecticidal activity .

Pharmaceuticals: TFMP derivatives are also employed in the pharmaceutical and veterinary industries . The unique properties of the fluorine atom, combined with the pyridine moiety, contribute to the biological activities of these compounds . For instance, 2-Amino-4-(trifluoromethyl)pyridine is a key intermediate in synthesizing bimiralisib, a phosphoinositide 3-kinase (PI3K) inhibitor .

Chemical Synthesis: 4-Methyl-2-(trifluoromethyl)pyridin-3-amine serves as an intermediate in synthesizing complex organic molecules. These building blocks are used in cyclocondensation reactions to form TFMP derivatives, utilizing reagents like ethyl 2,2,2-trifluoroacetate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can modulate the activity of its target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Synthetic Methods : Palladium-catalyzed amination (e.g., compound in ) achieves high yields (81%), while hydrazine-based syntheses (e.g., thiazole derivatives in ) require milder conditions but yield solid products (70–99%).

- Core Heterocycles : Thiazole derivatives (e.g., ) exhibit higher melting points (217–304°C) compared to pyridine analogs, likely due to enhanced hydrogen bonding from carbohydrazide groups.

- Substituent Effects : Bromine at the 2-position () increases electrophilicity for cross-coupling, whereas -CF₃ groups improve metabolic stability across analogs .

Physicochemical Properties

- Melting Points : Trifluoromethyl groups increase melting points due to dipole interactions. For example, thiazole-carboxylic acid derivatives () melt at 237–238°C, while pyridine analogs with flexible side chains (e.g., ) melt at lower temperatures.

- Lipophilicity: Fluorinated aryl groups (e.g., in ) enhance logP values, improving blood-brain barrier penetration compared to non-fluorinated analogs.

Research Findings and Implications

- Structural Complexity vs. Activity : Simplified structures like 4-Methyl-2-(trifluoromethyl)pyridin-3-amine serve as versatile intermediates, while complex analogs (e.g., ) achieve target-specific bioactivity at the cost of synthetic difficulty.

- Electron-Withdrawing Effects : The -CF₃ group stabilizes intermediates in cross-coupling reactions () and reduces electron density at the pyridine ring, influencing reactivity in nucleophilic substitutions.

Biological Activity

4-Methyl-2-(trifluoromethyl)pyridin-3-amine, a fluorinated pyridine derivative, has garnered attention for its diverse biological activities. This compound is characterized by a trifluoromethyl group and an amine substituent on the pyridine ring, which significantly influence its pharmacological properties. Below is a detailed exploration of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

- Chemical Formula : CHFN

- Molecular Weight : 162.11 g/mol

- CAS Number : 147149-98-2

The presence of the trifluoromethyl group in 4-Methyl-2-(trifluoromethyl)pyridin-3-amine enhances lipophilicity and metabolic stability, which are crucial for its biological activity. This compound has been shown to interact with various biological targets, including ion channels and enzymes, making it a candidate for drug development.

Biological Activities

-

Anticancer Activity :

- Compounds containing the pyridine scaffold, including 4-Methyl-2-(trifluoromethyl)pyridin-3-amine, have been studied for their potential in cancer treatment. For instance, similar pyridine derivatives have been linked to the inhibition of RAF kinases, which are critical in cancer signaling pathways .

- A study indicated that derivatives of trifluoromethyl pyridines exhibit significant antitumor activity by inducing apoptosis in cancer cells .

-

Analgesic Properties :

- The compound has been evaluated for its analgesic effects through its action as a TRPV1 antagonist. Structure-activity relationship studies have shown that modifications in the amino substituents can enhance binding affinity and potency against pain pathways .

- In animal models, certain analogs demonstrated superior analgesic effects compared to traditional pain medications, indicating potential use in neuropathic pain management .

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Notable Research Studies

- TRPV1 Antagonism Study : A specific analog of 4-Methyl-2-(trifluoromethyl)pyridin-3-amine demonstrated high binding affinity (K = 0.2 nM) and significant analgesic effects in neuropathic pain models, outperforming existing treatments .

- Antitumor Efficacy : In vitro studies showed that the compound induced apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation .

- Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing promising results that suggest it could be developed into a novel antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-2-(trifluoromethyl)pyridin-3-amine and its analogs?

The synthesis typically involves condensation reactions or functional group transformations. For example, imidazo[1,2-a]pyridine derivatives are synthesized via cyclization of 2-aminopyridines with α-haloketones or aldehydes under reflux conditions . Trifluoromethyl groups are introduced using reagents like trifluoromethylating agents (e.g., Togni’s reagent) or via nucleophilic substitution of chloro-substituted precursors. Purification often employs column chromatography or recrystallization. Key intermediates, such as 2-methylimidazo[1,2-a]pyridin-3-yl scaffolds, are modified to incorporate trifluoromethyl groups .

Q. How can researchers confirm the structural identity and purity of this compound?

Characterization methods include:

- NMR spectroscopy : To verify substituent positions (e.g., trifluoromethyl at C2 and methyl at C4) .

- Mass spectrometry : For molecular weight confirmation (e.g., observed m/z 162.11 for a related analog ).

- X-ray crystallography : To resolve crystal structures, as demonstrated for nitro-substituted pyridinamines .

- HPLC : To assess purity (>95% by area normalization) .

Q. What are the key physicochemical properties critical for experimental handling?

- Melting point : 70–72°C (analog data) .

- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.

- Stability : Store under inert atmosphere at room temperature to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 4-methyl-2-(trifluoromethyl)pyridin-3-amine?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD employs reaction path search algorithms to identify optimal conditions (e.g., solvent, catalyst) for trifluoromethylation . Molecular docking can also prioritize analogs with desired bioactivity before synthesis .

Q. What strategies resolve contradictions in biological activity data for trifluoromethyl-pyridine derivatives?

- Substituent effect analysis : Compare analogs with varying substituents (e.g., methyl vs. trifluoromethyl) to isolate electronic/steric contributions .

- Dose-response studies : Evaluate activity across multiple concentrations to identify non-linear effects.

- Target validation : Use knockout models or enzyme assays (e.g., COX-2 inhibition assays ) to confirm mechanism.

Q. How can researchers design derivatives with enhanced bioactivity?

- Isosteric replacement : Substitute methyl groups with trifluoromethyl to improve metabolic stability .

- Scaffold hopping : Replace pyridine cores with quinoline or imidazo[1,2-a]pyridine systems .

- Pharmacophore modeling : Identify critical hydrogen-bonding or hydrophobic interactions for target binding .

Q. What advanced separation techniques are suitable for purifying trifluoromethylated pyridines?

- High-performance liquid chromatography (HPLC) : With C18 columns and acetonitrile/water gradients.

- Membrane technologies : For large-scale separations of polar intermediates .

- Chiral resolution : Use chiral stationary phases for enantiomerically pure analogs .

Methodological Considerations

Q. How to address low yields in trifluoromethylation reactions?

- Catalyst screening : Test Pd/Cu catalysts for cross-coupling reactions.

- Solvent optimization : Use DMF or DCE for improved solubility.

- Additives : Include silver salts (e.g., Ag₂O) to stabilize reactive intermediates .

Q. What analytical tools quantify trace impurities in final products?

Q. How can researchers validate the biological relevance of in vitro activity data?

- In vivo pharmacokinetics : Assess bioavailability and half-life in rodent models.

- Toxicity profiling : Use hepatic microsomes to predict metabolic stability .

- Comparative studies : Benchmark against known inhibitors (e.g., celecoxib for COX-2 ).

Data Contradiction Analysis

Q. Why might biological assays report conflicting IC₅₀ values for similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.